8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a triazolo-pyridine core, which is known for its diverse biological activities, including antitumor and antimicrobial properties. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.
The compound is classified under the Chemical Abstracts Service (CAS) number 23526-11-6. It is commercially available through various suppliers, including Parchem and BenchChem, which provide detailed specifications and synthesis information for researchers interested in its applications in scientific research and drug development .
8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one belongs to the class of triazolopyridines. This class is characterized by the presence of a triazole ring fused to a pyridine ring, often substituted with various functional groups that enhance their reactivity and biological activity. The sulfonamide functional group in this compound further contributes to its potential as a bioactive molecule.
The synthesis of 8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can be achieved through several methods. A common approach involves the reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with sulfonylating agents under mild basic conditions. One effective method utilizes triethylamine as a base in tetrahydrofuran at room temperature to facilitate the reaction .
The synthesis process typically includes:
The molecular formula of 8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is C₁₁H₁₄N₄O₃S. The structure consists of a triazole ring fused to a pyridine ring with a piperidine moiety attached via a sulfonyl group.
Key structural data include:
8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for 8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one primarily involves its interaction with specific biological targets such as kinases. For instance, it has been shown to inhibit c-Met kinase activity by binding to its active site. This inhibition can lead to downstream effects on cellular processes like proliferation and apoptosis.
In studies involving cancer cell lines such as A549 and MCF-7, the compound has demonstrated significant apoptotic effects, indicating its potential as an anticancer agent .
The physical properties of 8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one include:
Chemical properties include reactivity towards electrophiles and nucleophiles due to the presence of functional groups such as sulfonamides and triazoles. The compound exhibits stability under standard laboratory conditions but may undergo decomposition under extreme pH or temperature conditions.
8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several applications across different scientific fields:
This compound represents a valuable asset in ongoing research aimed at discovering novel therapeutic agents and understanding complex biochemical pathways.
The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a privileged heterocyclic system in contemporary medicinal chemistry, characterized by a fused bicyclic structure combining triazole and pyridine rings. This versatile scaffold exists predominantly in two tautomeric forms, with the 3(2H)-one tautomer exhibiting particular pharmaceutical relevance due to its enhanced stability and hydrogen-bonding capabilities [3]. The molecular framework consists of a five-membered 1,2,4-triazole ring fused to a six-membered pyridine ring, with the triazolone moiety contributing significantly to the compound's physicochemical profile. The parent compound, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, possesses a molecular weight of 135.12 g/mol and demonstrates moderate water solubility alongside favorable metabolic stability [6] [10]. Its melting point of 231°C reflects significant crystalline stability, while the pKa of approximately 7.86 indicates potential for ionization under physiological conditions, influencing both solubility and target interactions [6].
The scaffold's significance stems from its balanced amphiphilic character, enabling penetration through biological membranes while maintaining sufficient aqueous solubility for bioavailability. Structural modifications at specific positions—particularly C-2, C-3, C-6, and C-8—yield derivatives with diverse pharmacological profiles, including antibacterial, antifungal, anti-inflammatory, anxiolytic, and antitumor activities [2] [7]. The electron-rich nature of the fused system facilitates π-π stacking interactions with aromatic residues in biological targets, while the lactam moiety (in the 3(2H)-one tautomer) serves as both hydrogen bond donor and acceptor. This multifunctionality underpins the scaffold's utility in targeting enzymes and receptors central to disease pathways, with recent applications expanding into antivirals and antiparasitic agents [5] [7].
Sulfonamide functionalization represents a strategic approach to enhancing the biological potency of triazolopyridine derivatives. The introduction of a sulfonamide group, particularly through conjugation at the C-8 position of the triazolopyridine core, significantly expands the pharmacophore's capacity for target engagement. Sulfonamides (R-SO₂-NR'R'') confer distinctive advantages, including enhanced binding affinity through hydrogen bonding with the sulfonyl oxygen atoms, improved water solubility, and optimized pharmacokinetic profiles. The piperidine-sulfonyl modification (piperidin-1-ylsulfonyl) represents a specialized subclass where the sulfonamide nitrogen is incorporated into a piperidine ring system [2] [9]. This modification creates a conformationally constrained tertiary amine that influences electron distribution across the sulfonamide group while adding substantial three-dimensional bulk.
Table 1: Structural Features and Biological Contributions of Piperidine-Sulfonyl Modifications
Structural Element | Physicochemical Contribution | Biological Impact |
---|---|---|
Sulfonyl Group (-SO₂-) | Enhances polarity and water solubility; Serves as hydrogen bond acceptor | Facilitates interactions with enzyme active sites; Improves target specificity |
Tertiary Amine (N-piperidine) | Provides alkalinity (pKa ~10-11); Enables salt formation for solubility | Enhances cellular penetration; Potential for ionic interactions with biological targets |
Piperidine Ring | Adds three-dimensional bulk; Contributes to lipophilicity | Enables hydrophobic pocket binding; Improves metabolic stability |
Sulfonamide Linkage | Connects triazolopyridine core to lipophilic piperidine moiety | Optimizes spatial orientation for target binding; Modulates electron distribution |
Piperidine-containing sulfonamides exhibit distinct spatial geometries that enable optimal positioning within enzyme active sites. The chair conformation of the piperidine ring projects equatorial or axial substituents toward complementary binding regions in biological targets. Furthermore, the basic nitrogen of the piperidine ring (pKa ~10-11) may become protonated under physiological conditions, facilitating ionic interactions with acidic residues in target proteins [9]. This protonation state significantly influences membrane permeability and tissue distribution. In the specific context of antimalarial development, the piperidine-sulfonyl modification has demonstrated remarkable efficacy against Plasmodium targets, likely due to enhanced binding to cysteine protease active sites and improved parasite membrane penetration capabilities [2].
Malaria remains a devastating global health challenge, with Plasmodium falciparum responsible for the most lethal form of the disease. The emergence of multi-drug resistant strains necessitates continuous development of novel chemotherapeutic agents with unique mechanisms of action [2] [4]. Contemporary antimalarial drug discovery focuses on identifying compounds that target essential parasitic pathways absent in humans, thereby improving selectivity and reducing host toxicity. Among these, falcipain-2 (FP-2), a cysteine protease crucial for hemoglobin degradation during the erythrocytic stage of malaria parasite development, has emerged as a validated drug target. FP-2 inhibition disrupts the parasite's nutrient acquisition, leading to arrested development at the trophozoite stage [2] [4].
Traditional antimalarial chemotypes include quinoline-based compounds (e.g., chloroquine) and artemisinin derivatives, but recent years have witnessed the emergence of triazolopyridine-based therapeutics as promising alternatives. The [1,2,4]triazolo[4,3-a]pyridine scaffold offers distinct advantages for antimalarial development, including synthetic accessibility for structure-activity relationship studies, favorable physicochemical properties for tissue distribution, and structural complementarity to FP-2's active site [2]. Bioisosteric replacement strategies have demonstrated that the triazolopyridine core can effectively substitute for triazolopyrimidine scaffolds (exemplified by the clinical candidate DSM265) while maintaining target affinity against plasmodial enzymes [2] [4]. The strategic incorporation of sulfonamide functionalities, particularly piperidine-sulfonyl groups at the C-8 position, has yielded compounds with potent antiplasmodial activity against chloroquine-resistant strains, positioning this chemotype as a valuable starting point for future antimalarial drug discovery programs.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2